3-Amino-3-carbamoylpropanoic acid hydrochloride
Description
Properties
Molecular Formula |
C4H9ClN2O3 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3,4-diamino-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H |
InChI Key |
YJDAOISSMHTVLS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the formation of the amino acid backbone with simultaneous introduction of the carbamoyl group, followed by conversion to the hydrochloride salt for stabilization and purification. Commonly, the synthesis proceeds through:
- Reaction of malonic acid derivatives or esters with ammonium salts and aldehydes or related carbonyl compounds.
- Catalytic hydrogenation or reduction steps to convert nitro or other precursor groups to amino groups.
- Acidification to form the hydrochloride salt.
One-Pot Process Technique (Adapted from Related 3-Amino-3-Phenylpropionic Acid Esters Synthesis)
A notable method involves a one-pot reaction where malonic acid and ammonium acetate are reacted with benzaldehyde derivatives under controlled conditions, followed by chlorination and pH adjustment steps:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethyl alcohol, malonic acid, ammonium acetate, benzaldehyde, 50°C to reflux | Malonic acid and ammonium acetate react with benzaldehyde dropwise | Formation of amino acid intermediate |
| 2 | Addition of thionyl chloride, reflux 16 hours | Chlorination step to activate intermediate | Formation of acid chloride intermediate |
| 3 | Removal of ethanol by distillation, addition of bis-chloromethane, pH adjustment to 6-7 with NaOH | Extraction and purification | Colorless oil product with 98% purity, 78% yield |
Although this method is for 3-amino-3-phenylpropionic acid esters, it provides insight into the preparation of related 3-amino-3-carbamoylpropanoic acid derivatives, emphasizing the utility of one-pot synthesis and careful pH control to maximize yield and purity.
Catalytic Hydrogenation Reduction Method
Another approach, extrapolated from similar amino acid derivatives preparation, involves:
- Starting from a nitro-substituted precursor.
- Dissolving the precursor in water and adjusting pH with an inorganic base.
- Using palladium on carbon (Pd/C) catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100°C.
- Filtration to remove catalyst, acidification with mineral acid (e.g., hydrochloric acid) to pH 1–2.
- Decolorization and reduction steps to enhance purity.
- Concentration and cooling to precipitate the hydrochloride salt.
This method is advantageous for its high yield (>90%), environmental friendliness due to minimal wastewater, and recyclability of the Pd/C catalyst.
Purification and Crystallization
The hydrochloride salt is typically purified by:
- Dissolving in water and adjusting pH to neutral or slightly basic (6–7) with sodium or potassium hydroxide.
- Concentrating the solution.
- Cooling to 0–5°C to induce crystallization.
- Filtration and drying to obtain high-purity this compound.
This step ensures removal of impurities and formation of stable crystalline product.
Analytical Data and Research Findings
Purity and Yield
- Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with typical purity values exceeding 97–98%.
- Yields range from 78% in one-pot processes to over 90% in catalytic hydrogenation methods.
Spectroscopic Characterization
Environmental and Process Efficiency
- Catalytic hydrogenation using Pd/C and hydrogen gas reduces environmental impact compared to traditional iron powder reductions.
- The use of controlled pH and temperature conditions improves reaction efficiency and product quality.
- Recyclability of catalysts and minimal wastewater generation are key advantages.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| One-Pot Process (Malonic acid + Ammonium acetate + Aldehyde) | Malonic acid, ammonium acetate, benzaldehyde, thionyl chloride | 50°C to reflux, 16 h reflux | ~78 | 98 | Simple, one-pot, good purity | Moderate yield, uses thionyl chloride |
| Catalytic Hydrogenation Reduction | Nitro precursor, Pd/C catalyst, H2 gas | 95–100°C, 0.5–1.5 MPa H2 pressure | >90 | >97 | High yield, environmentally friendly, catalyst recyclable | Requires pressurized hydrogen |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-carbamoylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-3-carbamoylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-amino-3-carbamoylpropanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include enzyme inhibition and modulation of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride and related β-amino acid derivatives:
Key Findings:
Substituent Effects: The 3-cyanophenyl group in the target compound increases polarity compared to chlorophenyl or cyclopentyl analogs, impacting solubility and bioavailability . Chlorophenyl derivatives (e.g., (S)-3-Amino-3-(3-chlorophenyl)propanoic acid) exhibit greater lipophilicity, enhancing blood-brain barrier penetration .
Pharmacological Relevance: Yohimbine hydrochloride, while structurally distinct, shares the hydrochloride salt feature and demonstrates how substituent choice (e.g., indole vs. phenyl) dictates receptor specificity . Cyclopentyl-substituted β-amino acids (e.g., 3-Amino-3-cyclopentylpropanoic acid hydrochloride) show improved metabolic stability, a critical factor in prodrug design .
Analytical Methods: RP-HPLC methods validated for amitriptyline hydrochloride (a tricyclic antidepressant) highlight the importance of ion-pair chromatography in analyzing hydrochloride salts of amino acids .
Biological Activity
3-Amino-3-carbamoylpropanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a synthetic compound that belongs to the class of amino acids. Its structure can be represented as follows:
This compound exhibits both hydrophilic and hydrophobic characteristics, making it versatile in various biological applications.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 3-amino-3-carbamoylpropanoic acid exhibit significant antioxidant properties. The antioxidant activity was primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
DPPH Radical Scavenging Results
The following table summarizes the antioxidant activity of various derivatives compared to ascorbic acid:
| Compound | DPPH Scavenging Activity (%) | Relative Activity to Ascorbic Acid |
|---|---|---|
| 3-Amino-3-carbamoylpropanoic acid | 55.92 | 1.26 |
| N-(1,3-dioxoisoindolin-2-yl) derivative | 78.45 | 1.4 |
| Ascorbic Acid | 43.00 | 1.0 |
As shown in the table, the compound demonstrates a DPPH scavenging activity higher than that of ascorbic acid, indicating its potential as an effective antioxidant agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Cell Viability Assay Results
The following table presents the effects of the compound on cell viability in different cancer cell lines:
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| U-87 | 100 | 60 |
| MDA-MB-231 | 100 | 46.2 |
The results indicate that the compound significantly reduces cell viability in both tested cancer cell lines, with a more pronounced effect observed in glioblastoma cells .
Case Studies
Case Study: Antioxidant and Anticancer Effects
A recent case study investigated the effects of this compound on oxidative stress markers and tumor growth in an animal model. The study involved administering the compound to a group of mice with induced tumors.
Findings:
- Oxidative Stress Reduction : Mice treated with the compound exhibited lower levels of malondialdehyde (MDA), a marker for oxidative stress.
- Tumor Size : The average tumor size in treated mice was reduced by approximately 50% compared to control groups.
These findings suggest that the compound may have therapeutic potential in managing oxidative stress and inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
